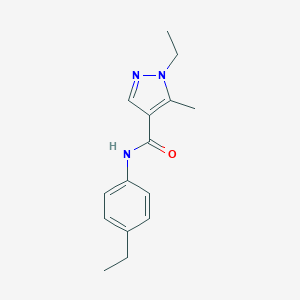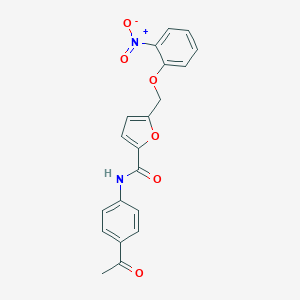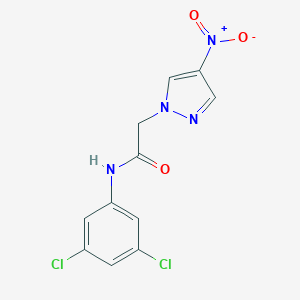
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research due to its unique properties. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Wirkmechanismus
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 inhibits the activity of NF-κB by blocking the degradation of IκBα, which is a protein that binds to NF-κB and prevents its translocation to the nucleus. In the absence of this compound 11-7082, IκBα is phosphorylated by IκB kinase (IKK), which targets it for degradation by the proteasome. This leads to the release of NF-κB, which translocates to the nucleus and activates the expression of its target genes. However, in the presence of this compound 11-7082, the phosphorylation of IκBα is inhibited, which prevents its degradation and the subsequent activation of NF-κB.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and suppressing the expression of anti-apoptotic genes. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), which play a crucial role in the pathogenesis of inflammatory diseases. In addition, this compound 11-7082 has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix and play a role in tissue remodeling and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This compound 11-7082 has been shown to selectively inhibit the activity of NF-κB without affecting other signaling pathways. This makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, one of the limitations of using this compound 11-7082 is its potential cytotoxicity and off-target effects. This compound 11-7082 has been shown to induce apoptosis in some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Another direction is the investigation of the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Finally, the use of this compound 11-7082 in combination with other drugs or therapies may provide a more effective treatment for certain diseases.
Synthesemethoden
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 can be synthesized using a two-step process. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The second step involves the reaction of 5-bromopyridine-2-carbonyl chloride with 1-ethyl-5-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to form this compound 11-7082.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been widely used in scientific research as a tool to study the role of NF-κB in various cellular processes. NF-κB is a transcription factor that regulates the expression of a wide range of genes involved in immune response, inflammation, and cell survival. Aberrant activation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound 11-7082 has been shown to inhibit the activity of NF-κB by blocking the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and its subsequent activation.
Eigenschaften
Molekularformel |
C12H13BrN4O |
|---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-1-ethyl-5-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H13BrN4O/c1-3-17-8(2)10(7-15-17)12(18)16-11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3,(H,14,16,18) |
InChI-Schlüssel |
QFTPYMFGYQGARX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)Br)C |
Kanonische SMILES |
CCN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)



![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)


